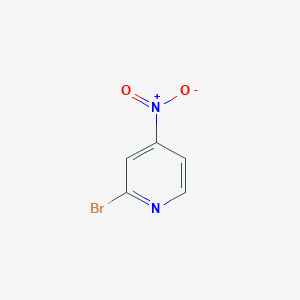

2-Bromo-4-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVITJKRFRRQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287685 | |

| Record name | 2-bromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-67-1 | |

| Record name | 6945-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-nitropyridine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-nitropyridine

This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization workflow.

Introduction and Preliminary Assessment

This compound is a heterocyclic building block crucial in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its precise structure, featuring a pyridine ring with strategically placed bromine and nitro groups, dictates its reactivity and utility. An incorrect structural assignment can lead to failed syntheses, impure products, and significant delays in development pipelines.

The first step in any elucidation is a thorough preliminary assessment of the sample's physical properties and a review of safety protocols.

Physical and Chemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₅H₃BrN₂O₂ | [1] |

| Molecular Weight | 202.99 g/mol | [1][2] |

| Appearance | Off-white to yellow powder/crystal | [1] |

| CAS Number | 6945-67-1 | [1][2] |

Safety Directive: this compound and its N-oxide derivative are classified as irritants, potentially causing skin, eye, and respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

The Integrated Analytical Workflow

A robust structure elucidation is not a linear process but an integrated workflow where data from one technique informs the next. We employ a multi-spectroscopic approach, starting with techniques that give broad, foundational information (Mass Spectrometry) and progressing to those that provide fine, detailed connectivity data (NMR Spectroscopy), culminating in definitive spatial arrangement (X-ray Crystallography).

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Gate Check

Expertise & Experience: Mass spectrometry (MS) is the initial and most critical checkpoint. Its primary purpose is to confirm the molecular weight and provide direct evidence of the elemental composition, specifically the presence of bromine. The choice of ionization technique is key; while Electron Ionization (EI) provides rich fragmentation data, its tendency to produce a low-abundance or absent molecular ion can be problematic.[4] Therefore, a soft ionization technique is often preferred for initial analysis to confirm the molecular ion.

The most telling feature for this molecule is the isotopic signature of bromine. Natural bromine consists of a nearly 50:50 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[5] This results in a characteristic M/M+2 pattern in the mass spectrum for any bromine-containing fragment, with the two peaks having almost equal intensity. This is a non-negotiable validation point.

Expected Mass Spectrum Data

| Ion | m/z (Expected) | Relative Intensity | Rationale |

| [M]⁺ | 202.94 (for ⁷⁹Br) | ~100% | Molecular ion containing ⁷⁹Br. |

| [M+2]⁺ | 204.94 (for ⁸¹Br) | ~98% | Molecular ion containing ⁸¹Br. |

| [M-NO₂]⁺ | 156.95 / 158.95 | Variable | Loss of the nitro group. |

| [Br]⁺ | 78.92 / 80.92 | Variable | Bromine cation, often seen in NCI.[6] |

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Use an LC-MS system equipped with an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Ionization Mode: Run in both positive and negative ion modes. ESI is a soft ionization technique that will likely preserve the molecular ion.[4]

-

Analysis:

-

Infuse the sample directly or via a short chromatographic column.

-

Acquire data over a mass range of m/z 50-500.

-

Examine the full scan spectrum for an isotopic cluster around m/z 203 and 205.

-

Confirm that the mass difference between the two most intense peaks in the cluster is ~1.998 Da and their intensity ratio is approximately 1:1.

-

Determine the accurate mass of the monoisotopic peak and use it to calculate the elemental formula (C₅H₃BrN₂O₂). The high resolution of the instrument is critical for this step.[7]

-

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups.[8] For this compound, we are looking for three key signatures: the aromatic pyridine ring, the carbon-bromine bond, and the nitro group. The presence or absence of these characteristic bands provides a rapid and self-validating cross-check of the structure proposed by MS.

Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aromatic C=C, C=N | 1600 - 1450 | Ring Stretch[9] |

| Nitro (NO₂) Asymmetric | 1570 - 1500 | Stretch[8] |

| Nitro (NO₂) Symmetric | 1370 - 1300 | Stretch[8] |

| C-Br | 680 - 515 | Stretch |

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Process the spectrum (e.g., baseline correction).

-

Identify and label the key absorption bands corresponding to the nitro, aromatic, and C-Br functional groups.

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

-

NMR Spectroscopy: The Architectural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for small molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[10][11] For this compound, the ¹H and ¹³C NMR spectra are highly predictable and informative. The strong electron-withdrawing effects of the nitro group and the nitrogen atom in the ring, combined with the electronegativity of the bromine atom, will cause the remaining ring protons and carbons to appear in distinct, downfield regions of the spectrum.

Caption: Logical flow for interpreting NMR data.

Expected NMR Data (in CDCl₃)

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| ¹H | H-6 | 8.5 - 8.8 | d | Adjacent to ring N, deshielded. |

| ¹H | H-3 | 8.3 - 8.6 | d | Adjacent to nitro group, strongly deshielded. |

| ¹H | H-5 | 7.6 - 7.9 | dd | Coupled to both H-3 and H-6. |

| ¹³C | C-2 | 140 - 145 | s | Attached to electronegative Br.[12] |

| ¹³C | C-4 | 150 - 155 | s | Attached to strongly withdrawing NO₂. |

| ¹³C | C-6 | 150 - 155 | s | Adjacent to ring N.[12] |

| ¹³C | C-3 | 125 - 130 | s | Aromatic CH. |

| ¹³C | C-5 | 120 - 125 | s | Aromatic CH. |

Note: Predicted shifts are based on data for 2-bromopyridine and knowledge of substituent effects.[12][13]

Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Integrate the signals to confirm a 1:1:1 proton ratio.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to establish the relationships between the protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon environment.[14]

-

Count the number of signals to confirm the presence of 5 distinct carbons.

-

-

2D NMR (if needed for unambiguous assignment):

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds apart, which is invaluable for piecing together the molecular framework.[10]

-

-

Data Analysis:

-

Assign each proton and carbon signal to its specific position on the pyridine ring based on chemical shifts, multiplicities, and 2D correlations.

-

Single Crystal X-ray Crystallography: The Final Word

Expertise & Experience: For a crystalline solid, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and packing in the crystal lattice.[15] While NMR and MS can build a near-certain picture, X-ray crystallography is the gold standard for final confirmation.

Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step.

-

Attempt to grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

-

Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.

-

Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

-

-

Structure Solution and Refinement:

-

Process the diffraction data.

-

Solve the structure using direct methods or other algorithms to determine the initial atomic positions.

-

Refine the structural model against the experimental data to obtain the final, high-precision structure.

-

Conclusion: Synthesizing the Data for Final Elucidation

The structure of this compound is confirmed by a convergence of evidence from multiple, independent analytical techniques.

-

Mass Spectrometry establishes the correct molecular formula (C₅H₃BrN₂O₂) and confirms the presence of one bromine atom via the characteristic 1:1 M/M+2 isotopic pattern.

-

FTIR Spectroscopy validates the presence of the key functional groups: the aromatic pyridine ring, the nitro group, and the carbon-bromine bond.

-

NMR Spectroscopy provides the definitive connectivity map, showing the relative positions of the three protons and five carbons, with chemical shifts heavily influenced by the electron-withdrawing nitro group and ring nitrogen.

-

X-ray Crystallography , if a suitable crystal is obtained, provides an unequivocal 3D model of the molecule, serving as the ultimate confirmation of the structure deduced from spectroscopic data.

This integrated, self-validating workflow ensures the highest degree of confidence in the structural assignment, a critical requirement for any subsequent research or development activities.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis Potential of this compound.

- BLD Pharm. (n.d.). 6945-67-1|this compound.

- PubChem. (n.d.). This compound N-oxide.

- Royal Society of Chemistry. (n.d.). Supporting Information for a publication.

- ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications.

- Chemistry LibreTexts. (2014). Mass Spectrometry.

- Hueso-Ureña, F., et al. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research.

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products.

- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane.

- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 13C NMR spectrum.

- Hassa, T. O. (2025). Synthesis and crystal structure of mercury complex of saccharin with pyridine. ResearchGate.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.

- Hites, R. A. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 6945-67-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound N-oxide | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jchps.com [jchps.com]

- 12. rsc.org [rsc.org]

- 13. 2-Bromopyridine(109-04-6) 13C NMR [m.chemicalbook.com]

- 14. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-nitropyridine

Introduction: The Strategic Importance of 2-Bromo-4-nitropyridine

This compound is a pivotal heterocyclic intermediate in the landscape of modern organic synthesis. Its value is anchored in its unique electronic and steric properties, making it a versatile building block for the construction of complex molecular architectures.[1] The strategic placement of a bromine atom at the 2-position and a nitro group at the 4-position of the pyridine ring imparts a distinct reactivity profile. This arrangement facilitates a range of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, which are fundamental to the synthesis of novel therapeutic agents, agrochemicals, and advanced materials.[2] This guide provides a comprehensive exploration of the primary and most reliable synthetic pathway to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of methodological variations to empower researchers and drug development professionals in their scientific endeavors.

The Principal Synthetic Pathway: A Three-Stage Approach from 2-Bromopyridine

The most robust and widely employed synthesis of this compound commences with the readily available starting material, 2-bromopyridine. The transformation is elegantly achieved through a three-stage process:

-

N-Oxidation: The initial step involves the oxidation of the pyridine nitrogen to form 2-bromopyridine N-oxide. This is a critical activating step that fundamentally alters the electronic properties of the pyridine ring.

-

Nitration: The introduction of the nitro group at the 4-position is then accomplished through electrophilic nitration of the N-oxide intermediate.

-

Deoxygenation: The final stage involves the removal of the N-oxide functionality to yield the target molecule, this compound.

This strategic sequence is paramount to achieving the desired regioselectivity and high yields.

Stage 1: N-Oxidation of 2-Bromopyridine

Mechanistic Rationale

The direct electrophilic nitration of pyridine is an arduous process that requires harsh conditions and often results in low yields due to the electron-deficient nature of the pyridine ring. To overcome this, the pyridine nitrogen is first oxidized to an N-oxide. This transformation has a profound electronic impact; the N-oxide group acts as an electron-donating group through resonance, thereby increasing the electron density of the pyridine ring, particularly at the 2- and 4-positions.[3] This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack.

The most common and efficient method for this N-oxidation is the use of a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid.[4][5]

Experimental Protocol: N-Oxidation of 2-Bromopyridine

Materials:

-

2-Bromopyridine

-

Glacial Acetic Acid

-

30-50% Hydrogen Peroxide

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Maleic Anhydride

-

Sodium Pyrosulfate

Procedure:

-

In a three-necked flask equipped with a stirrer and a thermometer, charge 2.4 moles of 2-bromopyridine under ambient temperature.

-

While stirring, add approximately 0.75 L of glacial acetic acid, followed by 0.18 L of acetic anhydride.

-

Carefully add 0.9 L of 30% hydrogen peroxide (or 0.6 L of 50% hydrogen peroxide).

-

Add catalytic amounts of concentrated sulfuric acid (15-20 mL), maleic anhydride (9 g), and sodium pyrosulfate (6 g).

-

Heat the reaction mixture to 50°C and maintain this temperature for at least 30 minutes, monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture containing 2-bromopyridine N-oxide is typically used directly in the subsequent nitration step without extensive purification.

A patent (CN1743313A) describes a one-step reaction for the preparation of this compound N-oxide from 2-bromopyridine, combining the oxidation and nitration steps.[6]

Stage 2: Electrophilic Nitration of 2-Bromopyridine N-Oxide

Mechanistic Rationale

With the pyridine ring activated by the N-oxide group, electrophilic nitration can proceed under relatively mild conditions. The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The electron-donating nature of the N-oxide directs the incoming electrophile to the 4-position, leading to the formation of this compound N-oxide. The presence of the bromine atom at the 2-position further reinforces this regioselectivity.

Experimental Protocol: Nitration of 2-Bromopyridine N-Oxide

Materials:

-

Crude 2-bromopyridine N-oxide from Stage 1

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice

-

Sodium Carbonate or Sodium Hydroxide solution

Procedure:

-

Cool the reaction mixture containing 2-bromopyridine N-oxide in an ice-salt bath to 0-5°C.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10°C. The molar ratio of the N-oxide to nitric acid should be approximately 1:1 to 1:10.[2]

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 90-130°C for a continuous flow process, or as optimized for a batch reaction) for a specified duration (e.g., 7-20 minutes in a microreactor).[2]

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a 30-50% sodium hydroxide solution until the pH is basic.[6]

-

The precipitated yellow solid, this compound N-oxide, is collected by filtration, washed with cold water, and dried under vacuum.

Stage 3: Deoxygenation of this compound N-Oxide

Mechanistic Rationale

The final step in the synthesis is the removal of the oxygen atom from the N-oxide. This is a reductive process, and several reagents are effective for this transformation. Phosphorus trichloride (PCl₃) is a commonly used deoxygenating agent. The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom of PCl₃, followed by the elimination of phosphoryl chloride (POCl₃) and the regeneration of the pyridine nitrogen's lone pair of electrons. It is crucial to use PCl₃ rather than phosphorus oxychloride (POCl₃), as the latter can lead to undesired chlorination of the pyridine ring.[7]

Experimental Protocol: Deoxygenation of this compound N-Oxide

Materials:

-

This compound N-oxide

-

Phosphorus trichloride (PCl₃)

-

Anhydrous solvent (e.g., chloroform, 1,2-dichloroethane, or acetonitrile)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Dissolve or suspend this compound N-oxide in an anhydrous solvent in a flask equipped with a stirrer and a reflux condenser under an inert atmosphere.

-

Slowly add phosphorus trichloride (typically 1.1 to 1.5 equivalents) to the mixture at room temperature. The reaction is often exothermic.

-

After the initial reaction subsides, heat the mixture to a specific temperature (e.g., 50°C) for a period of time (e.g., 5 minutes in a flow reactor, or longer in a batch process) until the reaction is complete as monitored by TLC or HPLC.[8]

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Comparative Analysis of Synthesis Parameters

| Step | Reagent/Method | Typical Conditions | Reported Yield | Advantages | Disadvantages | Reference |

| N-Oxidation | H₂O₂ / Acetic Acid | 50-70°C | Good to High | Readily available and inexpensive reagents. | Can require careful temperature control. | [4][5] |

| Nitration | HNO₃ / H₂SO₄ | 90-130°C (flow) | ~83% (for 4-nitropyridine) | High yielding and effective for N-oxides. | Highly exothermic, requires careful control. | [9] |

| Deoxygenation | PCl₃ | 50°C (flow) | High | Efficient and relatively fast. | PCl₃ is corrosive and moisture-sensitive. | [8] |

| Deoxygenation | Triphenylphosphine (PPh₃) | Room Temp with irradiation | Good | Milder conditions. | Requires chromatographic separation of PPh₃ and its oxide. | [8] |

Visualizing the Synthetic Pathway

Overall Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Mechanistic Overview of Nitration

Caption: Mechanism of electrophilic nitration of 2-bromopyridine N-oxide.

Conclusion and Future Outlook

The synthesis of this compound via the N-oxidation, nitration, and deoxygenation of 2-bromopyridine represents a classic yet highly effective strategy in heterocyclic chemistry. This guide has provided a detailed, step-by-step framework for this transformation, grounded in mechanistic principles and supported by established protocols. The versatility of this compound as a synthetic intermediate ensures its continued relevance in the development of novel pharmaceuticals and functional materials. Future research in this area may focus on the development of more sustainable and efficient catalytic systems, particularly for the N-oxidation and deoxygenation steps, and the exploration of continuous flow methodologies to enhance safety and scalability.

References

- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010; pp 121, 155.

- Weickgenannt, A. Pyridine N-Oxides, Baran Group Meeting, June 9, 2012; p 3.

- Periodica Polytechnica Chemical Engineering, 2014, 58(2), 69-75.

- ResearchGate. (2025).

- HETEROCYCLES, Vol. 12, No. 2, 1979.

- Wan, Z.; Fang, Z.; Yang, Z.; Liu, C.; Gu, J.; Guo, K. Journal of Chemical Research, 2015, 39(4), 209-212.

- CN104311478A - Method for continuously preparing 4-nitropyridine by using microchannel reactor two-step method - Google P

- New Journal of Chemistry, 2021, 45, 10530-10538.

- EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google P

- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ...

- 4-nitropyridine synthesis requested, Hive Chemistry Discourse.

- Organic Syntheses, Coll. Vol. 4, p.828 (1963); Vol. 33, p.79 (1953).

- Continuous flow nitration in mini

- Sigma-Aldrich. This compound N-OXIDE AldrichCPR.

- A thesis submitted to the graduate school of natural and applied sciences of middle east technical university.

- YouTube. (2020). Reactivity of Pyridine-N-Oxide.

- Thermo Scientific Alfa Aesar. This compound N-oxide, 97%.

- Organic Chemistry Portal.

- Chem-Impex. This compound.

- ResearchGate. (2025).

- CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google P

- Semantic Scholar.

- Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr.

- PubChem. This compound N-oxide.

- Organic Syntheses, Coll. Vol. 4, p.658 (1963); Vol. 33, p.56 (1953).

- Nitration and arom

- HETEROCYCLES, Vol. 75, No. 1, 2008.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

Technical Master Guide: 2-Bromo-4-nitropyridine

[1][2]

Executive Summary

This compound (CAS: 6945-67-1) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry.[1][2] Its structural uniqueness lies in the presence of two distinct electrophilic sites—the halogen at the C2 position and the nitro group at the C4 position—rendered highly reactive by the electron-deficient pyridine nitrogen. This "dual-activation" allows for orthogonal functionalization strategies, making it a critical intermediate in the synthesis of kinase inhibitors, antibacterial agents, and organic electronic materials.

This guide details the definitive IUPAC nomenclature, validated synthesis protocols, regioselective reactivity profiles, and safety standards necessary for handling this compound in a research setting.

Chemical Identity & Nomenclature[3][4][5]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2-Bromo-4-nitro-pyridine; 4-Nitro-2-bromopyridine |

| CAS Number | 6945-67-1 (Free base)Note: Do not confuse with 52092-43-0 (N-oxide) |

| Molecular Formula | |

| Molecular Weight | 202.99 g/mol |

| Appearance | Yellow to off-white crystalline solid |

| Melting Point | 64–65 °C |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; sparingly soluble in water |

Structural Analysis

The molecule features a pyridine ring substituted at the ortho (C2) position with bromine and the para (C4) position with a nitro group relative to the ring nitrogen.

-

C2-Bromine: Activated for nucleophilic aromatic substitution (

) and metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the inductive electron-withdrawing effect of the adjacent nitrogen. -

C4-Nitro: Strongly electron-withdrawing, it further deactivates the ring, increasing the electrophilicity at C2 and C6. It is also a potential leaving group (denitration) or a precursor to an amine via reduction.

Validated Synthesis Strategy: The N-Oxide Route

Direct nitration of 2-bromopyridine is mechanistically unfavorable due to the deactivated nature of the pyridine ring, often leading to low yields or incorrect regioisomers (e.g., 5-nitro). The industry-standard protocol utilizes N-oxide activation to direct the nitro group specifically to the C4 position.

Step-by-Step Protocol

Phase 1: N-Oxidation

Precursor: 2-Bromopyridine

Reagents:

Phase 2: Regioselective Nitration

Precursor: 2-Bromopyridine-N-oxide

Reagents: Fuming

-

Critical Control: Temperature must be ramped slowly to prevent exotherms.

Phase 3: Deoxygenation

Precursor: this compound-N-oxide (CAS 52092-43-0)

Reagents:

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of this compound via N-oxide activation.

Reactivity Profile & Regioselectivity

The compound offers two primary handles for functionalization.[5] Understanding the reactivity hierarchy is essential for designing multi-step syntheses.

Nucleophilic Aromatic Substitution ( )

Both the C2-Bromo and C4-Nitro groups are potential leaving groups.

-

Dominant Pathway (C2-Displacement): Reaction with nucleophiles (amines, thiols) typically displaces the Bromine at C2. The transition state is stabilized by the adjacent ring nitrogen.

-

Example: Reaction with methylamine yields N-methyl-4-nitropyridin-2-amine.

-

-

Secondary Pathway (C4-Denitration): Hard nucleophiles (e.g., alkoxides) or specific conditions can lead to the displacement of the Nitro group. This is less common but must be monitored as a side reaction.

Metal-Catalyzed Cross-Coupling

The C2-Br bond is an excellent handle for Palladium-catalyzed reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form 2-aryl-4-nitropyridines.

-

Buchwald-Hartwig: Amination at C2 (alternative to

for unreactive amines).

Nitro Reduction

The C4-Nitro group can be reduced to an amine (2-bromo-4-aminopyridine) using standard conditions (

-

Note: Hydrogenation with

may concomitantly reduce the C-Br bond (hydrodehalogenation). Chemoselective reduction (e.g., using Iron or Zinc) is preferred to retain the bromine.

Reactivity Logic Map

Figure 2: Orthogonal reactivity pathways for scaffold diversification.

Safety & Handling

-

Hazards: Toxic if swallowed (H301), causes skin irritation (H315), and serious eye irritation (H319).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

-

Precautions: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents.

References

-

Preparation of 2-Bromopyridine N-oxide and Nitration: Organic Syntheses, Coll. Vol. 4, p. 828 (1963); Vol. 33, p. 79 (1953).

-

Regioselective Nitration of Pyridine N-Oxides: Journal of the Chemical Society, 1951, 1376.

-

Nucleophilic Substitution in 2-Halo-4-nitropyridines: Heterocycles, Vol. 65, No. 9, 2005.

-

Deoxygenation of N-Oxides: Journal of Organic Chemistry, 1993, 58, 4389.

-

Safety Data Sheet (SDS) - this compound: Fisher Scientific.

Spectroscopic Characterization of 2-Bromo-4-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitropyridine, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. Its utility as a precursor in the synthesis of novel pharmaceutical agents and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and powerful toolkit for the unambiguous identification and characterization of this molecule. This in-depth technical guide, designed for researchers and drug development professionals, offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and the observed spectral features, providing a framework for the interpretation and prediction of spectra for related compounds.

The strategic placement of a bromine atom at the 2-position and a nitro group at the 4-position of the pyridine ring creates a unique electronic environment. The electron-withdrawing nature of the nitro group and the halogen atom significantly influences the chemical shifts of the aromatic protons and carbons, providing a distinct NMR fingerprint. Similarly, the vibrational modes of the nitro group and the pyridine ring give rise to characteristic absorption bands in the IR spectrum. Mass spectrometry reveals the molecular weight and provides insights into the fragmentation pathways, further confirming the molecular structure. This guide will systematically dissect each of these spectroscopic techniques, offering both theoretical underpinnings and practical insights.

Molecular Structure and Numbering

To facilitate the discussion of the spectral data, the standard IUPAC numbering for the pyridine ring will be used.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In this compound, the electron-withdrawing effects of the bromine atom and the powerful nitro group, combined with the inherent aromaticity of the pyridine ring, result in a distinctive downfield spectrum.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.80 | d | ~1.5 | H-3 |

| ~8.65 | d | ~5.5 | H-6 |

| ~8.10 | dd | ~5.5, ~1.5 | H-5 |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

-

H-3 (δ ~8.80 ppm, doublet): This proton is situated between the bromine atom at C-2 and the strongly electron-withdrawing nitro group at C-4. The deshielding effect of both substituents is expected to shift this proton significantly downfield. It will appear as a doublet due to coupling with H-5, though the coupling constant will be small (meta-coupling, J ≈ 1.5 Hz).

-

H-6 (δ ~8.65 ppm, doublet): This proton is adjacent to the nitrogen atom of the pyridine ring, which is inherently electron-withdrawing, leading to a downfield chemical shift. It will appear as a doublet due to coupling with the vicinal H-5 proton (ortho-coupling, J ≈ 5.5 Hz).

-

H-5 (δ ~8.10 ppm, doublet of doublets): This proton is coupled to both H-6 (ortho-coupling, J ≈ 5.5 Hz) and H-3 (meta-coupling, J ≈ 1.5 Hz), resulting in a doublet of doublets. Its chemical shift will be influenced by the adjacent nitro group, but to a lesser extent than H-3.

The relative downfield shifts of the protons are a direct consequence of the decreased electron density around them, a phenomenon well-documented in the NMR spectroscopy of substituted pyridines.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are also significantly influenced by the electronegative substituents.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-4 |

| ~150.5 | C-6 |

| ~145.0 | C-2 |

| ~125.0 | C-5 |

| ~120.0 | C-3 |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring.

-

C-4 (δ ~152.0 ppm): The carbon atom directly attached to the strongly electron-withdrawing nitro group is expected to be the most deshielded and therefore appear at the lowest field.

-

C-6 (δ ~150.5 ppm): This carbon is adjacent to the ring nitrogen and is also significantly deshielded.

-

C-2 (δ ~145.0 ppm): The carbon bearing the bromine atom will also be deshielded due to the electronegativity of the halogen.

-

C-5 (δ ~125.0 ppm): This carbon is influenced by the adjacent nitro group and the ring nitrogen, leading to a downfield shift compared to unsubstituted pyridine.

-

C-3 (δ ~120.0 ppm): This carbon is adjacent to both the bromo- and nitro-substituted carbons, and its chemical shift reflects the combined electronic effects of these groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro group and the vibrations of the aromatic ring.

Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Medium | C=C/C=N stretching (pyridine ring) |

| 1540 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1470 - 1440 | Medium | C=C/C=N stretching (pyridine ring) |

| 1360 - 1340 | Strong | Symmetric NO₂ stretch |

| ~850 | Strong | C-H out-of-plane bend |

| ~750 | Medium | C-Br stretch |

Interpretation of the IR Spectrum

The key diagnostic peaks in the IR spectrum of this compound are the two strong bands corresponding to the nitro group.

-

Asymmetric and Symmetric NO₂ Stretches: The most prominent features will be the strong absorption bands for the asymmetric (around 1540-1500 cm⁻¹) and symmetric (around 1360-1340 cm⁻¹) stretching vibrations of the N-O bonds in the nitro group. These are highly characteristic and confirm the presence of this functional group.

-

Aromatic C-H and Ring Vibrations: The aromatic C-H stretching vibrations are expected to appear as medium intensity bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1440 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this purpose.

Predicted Mass Spectrum Data (EI)

| m/z | Relative Intensity | Assignment |

| 202/204 | High | [M]⁺ (Molecular Ion) |

| 172/174 | Medium | [M - NO]⁺ |

| 156/158 | Medium | [M - NO₂]⁺ |

| 123 | Low | [M - Br]⁺ |

| 77 | High | [C₅H₃N]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak [M]⁺. Due to the presence of a bromine atom, this peak will appear as a doublet with a characteristic isotopic pattern of approximately 1:1 intensity for the ⁷⁹Br and ⁸¹Br isotopes (m/z 202 and 204). This isotopic signature is a definitive indicator of the presence of one bromine atom.

-

Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to involve the loss of the nitro group and the bromine atom.

-

Loss of NO and NO₂: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO (30 amu) and NO₂ (46 amu), leading to fragment ions at m/z 172/174 and 156/158, respectively.

-

Loss of Br: Cleavage of the C-Br bond would result in a fragment ion at m/z 123.

-

Pyridine Ring Fragment: A stable fragment corresponding to the pyridine ring (m/z 77) is also expected to be observed.

-

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for this compound. Optimization may be required based on the specific instrumentation available.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Pay close attention to the isotopic pattern of the bromine-containing fragments.

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous fingerprint for its structural characterization. The ¹H and ¹³C NMR spectra reveal the electronic effects of the bromo and nitro substituents on the pyridine ring, leading to predictable chemical shifts and coupling patterns. The IR spectrum is dominated by the characteristic strong absorptions of the nitro group, confirming its presence. Finally, mass spectrometry provides the molecular weight and characteristic fragmentation patterns, including the distinctive isotopic signature of the bromine atom. This comprehensive spectroscopic analysis is an indispensable tool for quality control, reaction monitoring, and the structural elucidation of derivatives of this compound in drug discovery and materials science research.

References

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

Technical Whitepaper: Strategic Utilization of 2-Bromo-4-nitropyridine in Medicinal Chemistry

The following technical guide is structured as a strategic whitepaper for drug discovery professionals. It synthesizes the chemical reactivity, synthetic utility, and medicinal applications of 2-Bromo-4-nitropyridine.[1][2][3]

Executive Summary

This compound (CAS: 6945-67-1) represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1] Its utility stems from the electronic orthogonality between the C2-bromine and the C4-nitro group. The C2-bromine serves as an excellent handle for palladium-catalyzed cross-couplings or nucleophilic aromatic substitution (

Chemical Architecture & Reactivity Landscape

The reactivity of this compound is defined by the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group.

-

Electronic Bias: The nitro group at C4 strongly deactivates the ring towards electrophilic attack but highly activates the C2 position towards nucleophilic attack.

-

The C2-Bromine (The Anchor): This position is highly labile. It undergoes oxidative addition with Pd(0) faster than chloropyridines, facilitating rapid C-C bond formation. It is also the primary site for

with amines and alkoxides due to the inductive effect of the adjacent ring nitrogen. -

The C4-Nitro Group (The Effector): While primarily a masked amine, the nitro group can also function as a leaving group (denitration) under forcing

conditions with hard nucleophiles, though this is often a side reaction to be controlled.

Visualization: Divergent Synthesis Map

The following diagram illustrates the chemoselective pathways available for this scaffold.

Figure 1: Chemoselective functionalization pathways.[4][5][6][7][8][9][10] Blue arrows indicate C2-selective transformations; dashed red arrows indicate C4 transformations.

Synthetic Methodologies: The Toolkit

A. Palladium-Catalyzed Cross-Coupling (C2-Functionalization)

The Suzuki-Miyaura coupling is the most robust method for functionalizing C2. The nitro group remains intact, provided mild bases are used to prevent denitration or polymerization.

Protocol: C2-Arylation via Suzuki Coupling

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.1 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1)

-

Conditions: Degas, heat at 80-90°C for 4-12 hours under

.

Expert Insight: Avoid strong hydroxide bases (NaOH, KOH) at high temperatures, as they can attack the C4-nitro position or hydrolyze the pyridine ring. Carbonate bases offer the best balance of reactivity and chemoselectivity.

B. Nucleophilic Aromatic Substitution ( )

The C2-bromine is highly activated. Reaction with primary or secondary amines yields 2-amino-4-nitropyridines.

Protocol: C2-Amination (

-

Reagents: Amine (1.2 equiv), DIPEA (2.0 equiv).

-

Solvent: DMSO or DMF (Polar aprotic solvents accelerate the reaction).

-

Conditions: 60-80°C.

-

Purification: These products often precipitate upon addition of water, simplifying workup.

C. Nitro Reduction (C4-Functionalization)

Post-functionalization at C2, the nitro group is reduced to the amine to serve as a hinge binder or linker attachment point.

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

-

Reagents: Iron powder (5.0 equiv),

(5.0 equiv). -

Solvent: Ethanol/Water (3:1).

-

Conditions: Reflux (70-80°C) for 2 hours.

-

Why this method? It is chemoselective and avoids dehalogenation (loss of C2-substituent if it contains sensitive halides) which can occur with

.

Therapeutic Applications & Case Studies

Kinase Inhibitor Scaffolds

The 2-amino-4-arylpyridine motif is ubiquitous in kinase inhibitors (e.g., inhibitors of p38 MAPK, EGFR). The synthetic logic typically follows the "C2-First" approach:

-

Suzuki Coupling at C2 to install the "tail" (hydrophobic pocket binder).

-

Nitro Reduction at C4 to reveal the exocyclic amine.

-

Amide/Urea Formation at C4 to install the "head" (hinge binder).

Workflow Visualization: Kinase Inhibitor Synthesis

The following graph illustrates the stepwise assembly of a generic kinase inhibitor core using this compound.

Figure 2: Linear synthesis workflow for 2,4-disubstituted pyridine kinase inhibitors.

Key Data Summary

| Reaction Type | Target Position | Preferred Reagents | Critical Considerations |

| Suzuki Coupling | C2-Br | Mild base prevents denitration. High yields (>80%). | |

| C2-Br | C2 is kinetically favored over C4-nitro displacement. | ||

| Nitro Reduction | C4- | Fe, | Avoid |

| Sonogashira | C2-Br | Excellent for installing alkyne linkers (PROTACs). |

Troubleshooting & Stability

-

Regioselectivity Issues: In

reactions with very hard nucleophiles (e.g., methoxide), competitive attack at C4 (displacing -

Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd species, slowing coupling. Solution: Use bidentate ligands (dppf, Xantphos) or higher catalyst loading (5 mol%).

-

Handling: The compound is an irritant and potentially mutagenic (nitroaromatic). Handle in a fume hood with appropriate PPE.

References

-

Suzuki-Miyaura Coupling of 2-Halopyridines

- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Source: National Institutes of Health (NIH) / J. Am. Chem. Soc.

-

URL:[Link]

-

Synthesis of 4-MeO- and 4-NO2-substituted Alkynes (Sonogashira)

-

Regioselectivity in Pyridine Derivatives

- Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

- Source: Chemistry Stack Exchange (Mechanistic Discussion).

-

URL:[Link]

- General Reactivity of this compound: Title: this compound Product Profile. Source: BLD Pharm.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. baranlab.org [baranlab.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Notes and Protocols: 2-Bromo-4-nitropyridine in Suzuki Coupling Reactions

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Substituted-4-nitropyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has found widespread application in the synthesis of complex organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] Within this vast landscape, the use of heteroaromatic halides, such as 2-bromo-4-nitropyridine, as coupling partners has gained significant traction. The resulting 2-substituted-4-nitropyridine scaffolds are of particular interest in medicinal chemistry, serving as key building blocks for a diverse range of biologically active compounds, including antitumor, antiviral, and anti-inflammatory agents.[3] The electron-deficient nature of the pyridine ring, further activated by the nitro group, presents unique opportunities and challenges in Suzuki coupling, necessitating a nuanced understanding of the reaction parameters for successful implementation.

This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions. It delves into the mechanistic underpinnings, offers detailed and field-tested protocols, and provides insights into troubleshooting common issues, with the goal of empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] The key steps are oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex.[5][6] This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate.[4] The electron-withdrawing nitro group in this compound can influence the rate of this step.

-

Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[5] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The choice of base is critical and can significantly impact the reaction's efficiency.

-

Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) center couple to form the new carbon-carbon bond of the desired product (2-aryl-4-nitropyridine).[9] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocols for Suzuki Coupling with this compound

Achieving high yields and purity in the Suzuki coupling of this compound requires careful optimization of several reaction parameters. The electron-deficient nature of the pyridine ring can make it a challenging substrate, but with the appropriate choice of catalyst, base, and solvent, excellent results can be obtained.

General Considerations:

-

Inert Atmosphere: All Suzuki coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Quality: The purity of the reagents, particularly the boronic acid and the solvent, is crucial for the success of the reaction. Anhydrous solvents are generally recommended.

-

Catalyst Selection: A variety of palladium catalysts can be employed. For electron-deficient heteroaryl halides, catalysts with electron-rich and bulky phosphine ligands, such as SPhos, often provide superior results.[10] Pd(dppf)Cl2 is also a commonly used and effective catalyst.[11][12][13]

Standard Protocol:

This protocol provides a general starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, DMF, toluene, with a small amount of water)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-nitropyridine.

Microwave-Assisted Protocol:

Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[14]

Procedure:

-

In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%), and the base.

-

Add the degassed solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

-

After cooling, work up and purify the product as described in the standard protocol.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Catalysts with biarylphosphine ligands (e.g., SPhos) | Electron-rich and bulky ligands can enhance catalyst stability and activity with electron-deficient substrates.[10] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for activating the boronic acid; stronger bases may be required for less reactive boronic acids.[7] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.[5] |

| Temperature | 65-120 °C | Higher temperatures are generally required to drive the reaction to completion.[11][12][13] |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | A wide range of boronic acids can be used, although electron-rich boronic acids may react more readily. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Impure reagents or solvents | - Use a fresh batch of catalyst or a different catalyst/ligand system.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).- Increase the reaction temperature.- Ensure all reagents and solvents are pure and anhydrous. |

| Formation of Homocoupled Byproducts | - Decomposition of the boronic acid- Presence of oxygen | - Use a slight excess of the boronic acid.- Ensure the reaction is performed under a strictly inert atmosphere. |

| Debromination of Starting Material | - Presence of protic impurities- Catalyst deactivation pathway | - Use anhydrous solvents and reagents.- Consider a different catalyst or ligand that is less prone to this side reaction. |

| Difficult Product Purification | - Incomplete reaction- Formation of closely eluting byproducts | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Optimize the chromatographic conditions (e.g., solvent system, gradient). |

Applications in Drug Discovery and Materials Science

The 2-aryl-4-nitropyridine core synthesized through this methodology is a privileged scaffold in medicinal chemistry.[3] The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of other functional groups. These compounds have shown promise as inhibitors of various kinases and other biological targets.[3]

Caption: Synthetic utility of this compound.

Conclusion

The Suzuki coupling of this compound is a powerful and versatile transformation for the synthesis of valuable 2-aryl-4-nitropyridine building blocks. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this important reaction in their synthetic programs, paving the way for the discovery of new therapeutics and functional materials.

References

-

Scholarship @ Claremont. (2023, August 30). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

ACS Publications. (2008, December 23). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Retrieved from [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

PubMed. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]

-

Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

-

PubMed Central - NIH. Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

-

NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

-

PubMed Central - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Versatile Virtuoso: 2-Bromo-4-nitropyridine as a Cornerstone in Modern Organic Synthesis

In the intricate tapestry of organic synthesis, certain molecules emerge as indispensable building blocks, enabling the construction of complex molecular architectures with precision and efficiency. 2-Bromo-4-nitropyridine is one such cornerstone, a versatile pyridyl derivative whose reactivity profile has cemented its status as a go-to reagent for researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its strategic arrangement of a bromo leaving group and a strongly electron-withdrawing nitro moiety on the pyridine scaffold bestows upon it a unique reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

This comprehensive guide delves into the multifaceted applications of this compound, providing not just a theoretical overview but also detailed, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for success in your laboratory.

The Reactive Heart of this compound: An Electronic Perspective

The exceptional utility of this compound stems from the synergistic interplay of its substituents. The pyridine nitrogen and the nitro group at the 4-position act in concert to powerfully withdraw electron density from the aromatic ring. This renders the carbon atoms at the 2- and 6-positions significantly electrophilic and thus highly susceptible to nucleophilic attack. The bromine atom at the 2-position serves as an excellent leaving group, facilitating a variety of substitution reactions. This electronic activation is the key to its prowess in the reactions detailed below.

I. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

Nucleophilic aromatic substitution (SNAr) is arguably the most prominent application of this compound. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile at the C2 position. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, with the negative charge delocalized onto the electronegative nitro group and the pyridine nitrogen. The subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Mechanism of SNAr with this compound

Caption: Generalized workflow for the SNAr reaction of this compound.

Application & Protocol 1: Synthesis of 2-Amino-4-nitropyridines

The reaction of this compound with primary and secondary amines is a robust method for synthesizing 2-amino-4-nitropyridine derivatives, which are valuable precursors for a wide range of biologically active molecules.

Protocol: Synthesis of N-aryl-4-nitropyridin-2-amine

Materials:

-

This compound (1.0 eq.)

-

Aniline (or substituted aniline) (1.2 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification equipment

Procedure:

-

To a stirred solution of this compound in DMSO, add the aniline derivative and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water, which will often precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Causality and Trustworthiness:

-

Solvent Choice: DMSO is an excellent solvent for SNAr reactions as its polar aprotic nature effectively solvates the potassium carbonate and the intermediate Meisenheimer complex without protonating the nucleophile.

-

Base: Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Temperature: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring by TLC/LC-MS is crucial to prevent decomposition from prolonged heating.

Application & Protocol 2: Synthesis of 2-Alkoxy-4-nitropyridines

The synthesis of 2-alkoxy-4-nitropyridines via the Williamson ether synthesis is another powerful application of this compound. These compounds are important intermediates in the synthesis of various pharmaceuticals.

Protocol: Synthesis of 2-methoxy-4-nitropyridine

Materials:

-

This compound (1.0 eq.)

-

Sodium methoxide (NaOMe) (1.2 eq.)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol.

-

Add sodium methoxide portion-wise to the solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

-

Once the reaction is complete, carefully quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Causality and Trustworthiness:

-

Anhydrous Conditions: The use of anhydrous methanol and a flame-dried flask is important to prevent the sodium methoxide from being quenched by water.

-

Strong Nucleophile: Sodium methoxide is a strong nucleophile, allowing the reaction to proceed efficiently at room temperature.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent side reactions, especially if the substrate or product is sensitive to air or moisture.

| Reaction Type | Nucleophile | Product Class | Typical Conditions |

| SNAr | Amines | 2-Amino-4-nitropyridines | K₂CO₃, DMSO, 80-100 °C |

| SNAr | Alcohols | 2-Alkoxy-4-nitropyridines | NaH or NaOMe, THF or Alcohol, RT |

| SNAr | Thiols | 2-Thioether-4-nitropyridines | Base, Solvent, RT to elevated temp. |

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Beyond its utility in SNAr reactions, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations have revolutionized organic synthesis by enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[2][3]

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Application & Protocol 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[4][5] this compound readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Protocol: Synthesis of 2-phenyl-4-nitropyridine

Materials:

-

This compound (1.0 eq.)

-

Phenylboronic acid (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable ligand

-

Sodium carbonate (Na₂CO₃) (2.0 eq.)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard workup and purification equipment

Procedure:

-